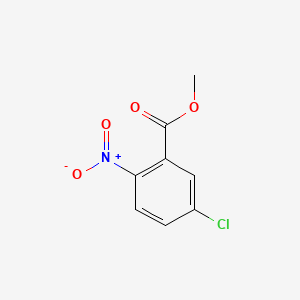
Aspterric acid
Overview
Description
Aspterric acid is a sesquiterpenoid compound derived from the fungus Aspergillus terreus. It has garnered significant attention due to its unique herbicidal properties, specifically targeting the dihydroxyacid dehydratase enzyme in the branched-chain amino acid pathway. This enzyme is not targeted by any commercial herbicide, making this compound a promising candidate for novel herbicide development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aspterric acid involves the integration of four key genes (A, B, C, D) into the host genome of Yarrowia lipolytica, an oleaginous yeast strain. This strain is chosen for its high acetyl-CoA flux, which is essential for terpenoid production. The genes are integrated markerlessly, and additional gene copies for HMG-CoA reductase and farnesyl pyrophosphate synthase are overexpressed to enhance carbon flux towards terpenoid production .
Industrial Production Methods: Industrial production of this compound is still in the experimental phase. The engineered strains of Yarrowia lipolytica have shown challenges in producing this compound, often yielding isomers instead. This highlights the ongoing difficulties in heterologous pathway introduction into microbial hosts .
Chemical Reactions Analysis
Types of Reactions: Aspterric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Aspterric acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid biosynthesis and enzyme inhibition.
Biology: this compound’s herbicidal properties make it a valuable tool for studying plant physiology and resistance mechanisms.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: this compound is being investigated for its use in developing environmentally friendly herbicides
Mechanism of Action
Aspterric acid exerts its effects by inhibiting the dihydroxyacid dehydratase enzyme in the branched-chain amino acid pathway. This inhibition disrupts the synthesis of essential amino acids, leading to the cessation of plant growth. The molecular targets and pathways involved include the branched-chain amino acid pathway and the dihydroxyacid dehydratase enzyme .
Comparison with Similar Compounds
Aspterric A and B: These are biogenetically related sesquiterpenes isolated from the same fungus, Aspergillus terreus.
Artemihedinic Acid N: A eudesmane-type sesquiterpenoid with similar structural features.
Uniqueness: Aspterric acid is unique due to its specific inhibition of the dihydroxyacid dehydratase enzyme, a target not addressed by any commercial herbicide. This makes it a valuable candidate for developing new herbicides with novel modes of action .
Properties
IUPAC Name |
(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVWWAIZPPESMM-WORDMNGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67309-95-9 | |
| Record name | Aspterric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)



